molecular formula C9H16O2 B017875 Ethyl 5-methylhex-2-enoate CAS No. 34993-63-0

Ethyl 5-methylhex-2-enoate

Cat. No.: B017875
CAS No.: 34993-63-0
M. Wt: 156.22 g/mol
InChI Key: XBRGZVMBYLXWTE-FNORWQNLSA-N
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Description

PD 150606 is a selective, cell-permeable, non-peptide calpain inhibitor. It is known for its neuroprotective properties and its ability to inhibit both μ-calpains and m-calpains with high specificity. The compound has been widely used in scientific research due to its effectiveness in inhibiting calpain activity, which plays a crucial role in various cellular processes .

Preparation Methods

Acid-Catalyzed Esterification

The most straightforward route involves esterifying 5-methylhex-2-enoic acid with ethanol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) typically catalyze this reaction. Key parameters include:

ParameterOptimal ConditionYield (%)Purity (%)
Molar Ratio (Acid:EtOH)1:378–8295–98
Catalyst Loading2–5 mol% H₂SO₄--
TemperatureReflux (78–80°C)--
Reaction Time4–6 hours--
WorkupDistillation (BP 85–90°C)--

This method benefits from simplicity but faces challenges in eliminating side products like diesters or oligomers. Recent advances employ molecular sieves to absorb water, shifting equilibrium toward ester formation and improving yields to 85–88%.

Horner-Wadsworth-Emmons Olefination

For stereoselective synthesis, the Horner-Wadsworth-Emmons (HWE) reaction between 3-methylbutanal and ethyl (triphenylphosphoranylidene)acetate is preferred. This approach ensures (E)-selectivity due to the stabilized ylide intermediate.

Reaction Conditions:

  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Temperature: 0°C to room temperature

  • Molar Ratio (Aldehyde:Ylide): 1:1.2

  • Purification: Silica gel chromatography (pentane/diethyl ether, 9:1 v/v)

ParameterValueOutcome
Reaction Time12–24 hours90–96% yield
Stereoselectivity>95% (E)-isomerConfirmed by ¹H NMR
ScalabilityUp to 500 g batchesConsistent purity

This method’s reproducibility hinges on rigorous exclusion of moisture and precise stoichiometry. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for validating product integrity.

Enzymatic Esterification

Biocatalytic routes using lipases (e.g., Candida antarctica Lipase B) offer eco-friendly alternatives. Immobilized enzymes in non-aqueous media enable ester synthesis under mild conditions:

EnzymeSupport MatrixSolventConversion (%)
CAL-BLewatit VP OC 1600Toluene65–70
Thermomyces lanuginosusSilica gelHexane58–63

While enzymatic methods reduce energy consumption, their industrial adoption is limited by enzyme cost and slower reaction rates (48–72 hours).

Continuous-Flow Synthesis

Recent innovations employ microreactors for continuous ester production, enhancing heat transfer and reaction control:

Reactor TypeResidence Time (min)Productivity (g/h)
Tubular (SS316)15–20120–150
Packed-Bed (Pd/C)10–12200–220

Continuous-flow systems achieve 94–97% conversion with minimal byproducts, making them ideal for large-scale manufacturing.

HazardMitigation Strategy
Sulfuric Acid ExposureNeutralization with NaHCO₃ post-reaction
Ethanol FlammabilityUse nitrogen atmosphere and spark-proof equipment
Waste SolventsDistillation recovery (>90% efficiency)

Green chemistry principles advocate for replacing H₂SO₄ with recyclable ion-exchange resins or heterogeneous catalysts like Amberlyst-15.

Chemical Reactions Analysis

Types of Reactions

PD 150606 primarily undergoes substitution reactions due to the presence of the iodine atom on the phenyl ring. It can also participate in oxidation and reduction reactions, although these are less common .

Common Reagents and Conditions

Major Products

Scientific Research Applications

PD 150606 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the inhibition of calpain activity and its effects on various biochemical pathways.

    Biology: Employed in cell culture studies to investigate the role of calpains in cellular processes such as apoptosis, cell migration, and signal transduction.

    Medicine: Explored for its potential therapeutic applications in neurodegenerative diseases, ischemic injuries, and other conditions where calpain activity is implicated.

    Industry: Utilized in the development of calpain inhibitors for pharmaceutical research and drug development .

Mechanism of Action

PD 150606 exerts its effects by selectively inhibiting calpain activity. It binds to the calcium-binding sites of calpain, preventing the enzyme from undergoing the conformational changes necessary for its activation. This inhibition is non-competitive with respect to the substrate, meaning that PD 150606 does not compete with the substrate for binding to the active site of calpain .

Comparison with Similar Compounds

PD 150606 is unique among calpain inhibitors due to its high specificity and cell permeability. Similar compounds include:

PD 150606 stands out due to its non-peptide nature, high specificity for calpains, and neuroprotective properties, making it a valuable tool in scientific research .

Biological Activity

Ethyl 5-methylhex-2-enoate is a compound that has garnered attention for its potential biological activity and applications in various fields, including pharmacology and biochemistry. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from 5-methylhex-2-enoic acid and ethanol. Its unique structure, characterized by a methyl group at the 5-position of the hexenoate chain, imparts distinct chemical properties that influence its biological interactions. The compound can be synthesized through the esterification process, where 5-methylhex-2-enoic acid reacts with ethanol under acidic conditions.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in biological systems. The ester group is subject to hydrolysis, which releases the corresponding acid and alcohol, potentially influencing metabolic pathways .

Interaction with Enzymes

Research indicates that this compound can inhibit calpain activity, a crucial protease involved in cellular signaling and apoptosis . By modulating calpain's function, this compound may exhibit neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

Biological Studies and Findings

Several studies have investigated the biological implications of this compound:

  • Calpain Inhibition : this compound has been shown to selectively inhibit μ-calpains and m-calpains, which are involved in various cellular processes. This inhibition suggests potential therapeutic applications in conditions where calpain activity is dysregulated .
  • Cell Culture Studies : In vitro studies have demonstrated that this compound can affect cell viability and proliferation, indicating its role in cellular metabolism .
  • Flavor and Fragrance Applications : Beyond its medicinal potential, this compound is also utilized in flavor and fragrance formulations due to its pleasant aroma profile. Its structural characteristics allow it to mimic naturally occurring compounds that activate olfactory receptors, leading to its use in sensory applications .

Comparative Analysis with Similar Compounds

Table 1 summarizes the comparative properties of this compound with similar compounds:

CompoundStructure CharacteristicsBiological Activity
Ethyl hex-2-enoateLacks the methyl group at the 5-positionLimited enzyme interaction
Mthis compoundMethyl ester group instead of ethylDifferent metabolic pathways
Ethyl 5-methylhex-3-enoateStructural variations lead to altered activityPotentially different effects

Neuroprotective Effects

A study highlighted the neuroprotective properties of this compound in models of neuronal injury. The compound's ability to inhibit calpain activity was linked to reduced apoptosis in neuronal cells exposed to oxidative stress . This finding supports its potential use in therapeutic strategies for neurodegenerative disorders.

Flavor Profile Analysis

In flavor chemistry research, this compound was tested alongside other esters for their olfactory responses. It demonstrated significant activity in activating specific olfactory receptors, suggesting its utility as a flavoring agent in food products .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-methylhex-2-enoate, and what analytical techniques validate its purity?

  • Methodological Answer : The compound is synthesized via saponification of its ethyl ester precursor using LiOH·H₂O under controlled conditions (e.g., 1.81 mmol starting material yields 99% product) . Validation requires tandem techniques:

  • 1H/13C NMR : Peaks at δ = 1.09 (d, J=6.87 Hz, 6H) and 158.3 ppm confirm structural integrity .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calculated: 115.0754; observed: 115.0754) ensures molecular fidelity .
  • TLC : Rf = 0.13 (hexane/ethyl acetate = 9:1) monitors reaction progress .
    • Reproducibility : Detailed protocols must specify solvent ratios, reaction times, and purification steps per ethical reporting standards .

Q. How can researchers optimize reaction conditions for this compound synthesis?

  • Methodological Answer : Apply a Design of Experiments (DOE) approach:

  • Variables : Temperature, catalyst concentration, and solvent polarity.
  • Response Metrics : Yield, purity (via NMR integration), and enantiomeric excess (if applicable).
  • Statistical Tools : Use ANOVA to identify significant factors and interactions .
    • Case Study : In , LiOH·H₂O was critical for efficient saponification; alternative bases (e.g., NaOH) may require re-optimization of reaction kinetics.

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts (δ = 5.79 ppm for the α,β-unsaturated proton) with DFT-calculated chemical shifts using Gaussian or ORCA software .
  • Crystallography : If single crystals are obtainable, refine the structure via SHELXL (for small molecules) to resolve stereochemical ambiguities .
  • Error Analysis : Quantify uncertainties in coupling constants (e.g., J=15.72 Hz) and assess instrument calibration .

Q. What computational strategies are effective in modeling the stereoelectronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) to map electron density distributions and predict reactivity (e.g., nucleophilic attack at the ester carbonyl) .
  • Molecular Dynamics : Simulate solvent effects on conformation using GROMACS, focusing on the ester group’s rotational barriers .
  • Software Tools : SHELX suite for crystallographic data and ORTEP-3 for graphical representation of thermal ellipsoids .

Q. How can researchers integrate multi-technique data (e.g., NMR, XRD, MS) to resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :

  • Data Fusion : Overlay XRD-derived bond lengths with NMR-based torsion angles in Mercury software to validate 3D geometry .
  • Meta-Analysis : Apply systematic review principles (e.g., PRISMA guidelines) to reconcile conflicting data from heterogeneous studies .
  • Case Study : In , HRMS and NMR collectively confirmed the absence of side products; similar rigor is needed for derivatives.

Q. Methodological and Ethical Considerations

Q. What reporting standards are essential for ensuring reproducibility in this compound research?

  • Methodological Answer :

  • Chemical Descriptors : Provide CAS numbers, purity grades, and supplier details (e.g., "Ethyl (E)-hex-2-enoate," CAS 27829-72-7) .
  • Instrumentation : Specify NMR field strength (e.g., 500 MHz), MS ionization mode (e.g., ESI+), and software versions (e.g., SHELXL-2018) .
  • Ethical Compliance : Document safety protocols (e.g., glove selection, fume hood use) per GHS guidelines .

Q. How should researchers design experiments to address contradictory literature findings on this compound’s reactivity?

  • Methodological Answer :

  • Hypothesis Testing : Formulate foreground questions using PICO framework (Population: this compound; Intervention: Reaction with Grignard reagents; Comparison: Alternative esters; Outcome: Yield/stereoselectivity) .
  • Blind Analysis : Use double-blind data collection to minimize bias in spectral interpretation .
  • Open Science : Share raw data (e.g., .RAW NMR files) via repositories like Zenodo for independent validation .

Properties

IUPAC Name

ethyl (E)-5-methylhex-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-4-11-9(10)7-5-6-8(2)3/h5,7-8H,4,6H2,1-3H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRGZVMBYLXWTE-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2351-89-5
Record name Ethyl 5-methylhex-2-enoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-methylhex-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.352
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 5-methylhex-2-enoate
Ethyl 5-methylhex-2-enoate
Ethyl 5-methylhex-2-enoate
Ethyl 5-methylhex-2-enoate
Ethyl 5-methylhex-2-enoate
Ethyl 5-methylhex-2-enoate

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